Acranil
CAS No.: 1684-42-0
Cat. No.: VC21227445
Molecular Formula: C21H27Cl2N3O2
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1684-42-0 |
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Molecular Formula | C21H27Cl2N3O2 |
Molecular Weight | 424.4 g/mol |
IUPAC Name | 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C21H26ClN3O2.ClH/c1-4-25(5-2)13-15(26)12-23-21-17-8-6-14(22)10-20(17)24-19-9-7-16(27-3)11-18(19)21;/h6-11,15,26H,4-5,12-13H2,1-3H3,(H,23,24);1H |
Standard InChI Key | SSDTVXNTGXKATD-UHFFFAOYSA-N |
SMILES | CCN(CC)CC(CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O.Cl.Cl |
Canonical SMILES | CCN(CC)CC(CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O.Cl |
Introduction
Chemical Structure and Properties
Acranil is chemically identified as 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol;hydrochloride with the CAS number 1684-42-0. Its molecular structure features a tricyclic acridine nucleus with specific substituents that contribute to its biological activity.
Physical and Chemical Characteristics
Acranil possesses distinct chemical properties that define its behavior in biological systems and research applications:
Property | Value |
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Molecular Formula | C21H27Cl2N3O2 |
Molecular Weight | 424.4 g/mol |
IUPAC Name | 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol;hydrochloride |
CAS Number | 1684-42-0 |
Related CAS | 522-20-3 (Parent) |
The compound's structure incorporates a chloro and methoxy-substituted acridine core with a diethylamino side chain, which contributes to its specific biological activities. This structural arrangement places Acranil among a class of compounds characterized by a tricyclic ring system with dialkylaminoalkyl side chains, similar to the structure of tilorone, another known antiviral compound .
Structural Features
The defining structural characteristics of Acranil include:
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An acridine nucleus (a tricyclic aromatic structure)
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A chloro-substituent at the 6-position
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A methoxy group at the 2-position
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An amino-linked diethylaminopropanol side chain
These structural elements are critical for Acranil's biological activity and determine its interactions with cellular components and viral structures.
Biological Activity
Antiviral Mechanisms
Acranil has demonstrated significant antiviral activity in experimental settings. Its primary mechanism appears to be indirect, working through the induction of interferon-like substances rather than through direct interaction with viral particles .
In comparative studies, Acranil has shown antiviral efficacy against vaccinia virus, demonstrating protective effects that were nearly as potent as tilorone, a well-established interferon inducer . The compound's antiviral activity involves a complex interplay with the host's immune system, primarily through the induction of interferon-like substances that enhance antiviral responses .
Studies have revealed that Acranil, like other acridine derivatives, can initiate an antiviral state in cells by triggering the production of interferon-like factors. This activity makes it valuable both as a research tool and as a potential template for developing more effective antiviral agents .
Induction of Interferon-Like Substances
One of the most significant aspects of Acranil's biological activity is its ability to induce interferon-like substances. Research has demonstrated that administration of Acranil results in detectable levels of these substances in the serum of treated mice .
Comparative studies have positioned Acranil's interferon-inducing capacity between that of tilorone (higher) and quinacrine (lower), when administered at equal weights . This hierarchical relationship provides important insights into structure-activity relationships among tricyclic compounds with dialkylaminoalkyl side chains .
An interesting finding is that the serum factor induced by Acranil exhibits stability at pH 2, which distinguishes it from certain other interferons and suggests potential applications in environments where acid stability is required .
Strain-Dependent Responses
Research has uncovered strain-dependent variations in response to Acranil. Both tilorone and Acranil induced lower levels of circulating interferon-like substances in Balb/c mice compared to other mouse strains . This observation highlights the importance of genetic factors in determining responsiveness to interferon inducers and suggests potential variations in efficacy across different genetic backgrounds .
Comparative Analysis with Similar Compounds
Acranil, Quinacrine, and Tilorone
Research has established important comparisons between Acranil and structurally similar compounds, particularly quinacrine and tilorone. All three compounds share certain structural features—namely, the tricyclic ring system with dialkylaminoalkyl side chains—that appear to be critical for their antiviral and interferon-inducing properties .
Compound | Structural Features | Antiviral Activity | Interferon Induction |
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Acranil | Acridine derivative with chloro and methoxy substitutions | High; nearly as effective as tilorone | Moderate; higher than quinacrine, lower than tilorone |
Quinacrine | Acridine derivative | Moderate; less effective than Acranil | Low; less than Acranil and tilorone |
Tilorone | Fluorenone derivative | High; most effective | High; highest among the three compounds |
This comparative analysis reveals a correlation between structural features and biological activity, suggesting that specific modifications to the acridine nucleus and side chains can significantly affect antiviral potency and interferon induction capabilities .
Structure-Activity Relationships
The variations in activity among these structurally related compounds provide valuable insights into structure-activity relationships. The higher activity of Acranil compared to quinacrine, despite their shared acridine nucleus, suggests that the specific chloro and methoxy substitutions in Acranil contribute significantly to its enhanced biological activity .
Similarly, the superior activity of tilorone compared to both acridine derivatives indicates that the fluorenone nucleus might confer additional advantages for antiviral activity and interferon induction . These observations have important implications for the rational design of new antiviral compounds based on these structural frameworks.
Experimental Research Findings
In Vivo Studies
Several key experiments have evaluated Acranil's activity in vivo, particularly focusing on its antiviral effects against vaccinia virus in mouse models .
In the vaccinia virus mouse tail lesion test, Acranil demonstrated significant protective effects. When administered prior to viral challenge, Acranil reduced the severity and number of tail lesions, indicating substantial antiviral activity . The protective effect was dose-dependent and most pronounced when Acranil was administered at specific time points relative to viral infection .
These in vivo findings provided crucial validation for Acranil's potential as an antiviral agent and established its position among other interferon inducers in terms of comparative efficacy .
Interferon Induction Studies
Detailed studies of interferon induction by Acranil have revealed several important aspects of its activity:
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The interferon-like substance induced by Acranil could be detected in the serum of treated mice
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The levels of this substance varied depending on the mouse strain used
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The induced interferon-like substance demonstrated stability at pH 2
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The kinetics of interferon induction followed a specific time course, with peak levels occurring several hours after administration
These findings collectively establish Acranil as a significant inducer of interferon-like substances, positioning it as a valuable tool for immunological research and potential therapeutic applications .
Historical Context and Development
Discovery and Early Research
Acranil belongs to a class of compounds that gained scientific attention due to their potential antiviral properties. The development of Acranil followed research into acridine derivatives, which have a long history in medicinal chemistry .
Early studies of Acranil focused on its structural similarities to other antiviral agents and explored its potential to induce interferon-like responses. This research was part of broader efforts to identify small-molecule inducers of interferon, which were seen as promising candidates for antiviral therapy .
The historical context of Acranil's development includes a period of intensive research into interferon inducers during the 1970s, when tilorone was identified as a "potent, small-molecular-weight, orally active interferon inducer" . Acranil's development and characterization occurred within this scientific framework, contributing to the growing understanding of structure-activity relationships among interferon-inducing compounds .
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